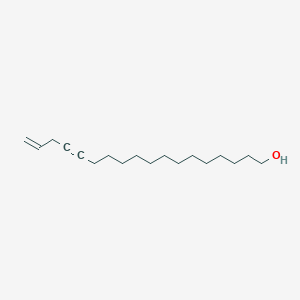

17-Octadecen-14-YN-1-OL

Description

Significance of Alkenyl-Alkynyl Long-Chain Alcohols in Organic Synthesis

Alkenyl-alkynyl long-chain alcohols serve as crucial intermediates and key building blocks in the field of organic synthesis. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and reactive unsaturated bonds, allows for a wide array of chemical transformations. These transformations are fundamental to constructing complex molecular architectures, particularly those found in natural products. researchgate.net

The synthesis of these alcohols can be challenging, often requiring multi-step procedures. Methods such as the silylcupration of alkynes followed by reactions to form alkenyl ketones and subsequent epoxidation and ring-opening can be employed to generate primary alkenyl alcohols. mdpi.com The stereoselective synthesis of polyene systems often relies on an "acetylenic approach," which involves the partial reduction of a triple bond. This method is sometimes preferred over other coupling reactions like the Stille or Suzuki reactions, especially when the necessary organostannane or organoborane reagents are unstable or unavailable. csic.es

Furthermore, enzymatic kinetic resolution has proven to be an effective strategy for accessing chiral secondary alkenyl-alkynyl alcohols. researchgate.net For instance, commercial lipases like Novozym 435 are used for the kinetic resolution of such alcohols, yielding both the alcohol and its corresponding acetate (B1210297) in high enantiomeric excess. researchgate.net This approach is scalable and provides a platform for exploring stereoisomers of complex natural products. researchgate.net The development of catalytic methods, such as manganese(I)-catalyzed α-alkenylation of ketones using primary alcohols, further expands the synthetic utility of these compounds by enabling the formation of α,β-unsaturated ketones. acs.org

Overview of Polyunsaturation and Hydroxyl Functionality in Synthetic Methodologies

The presence of multiple sites of unsaturation (polyunsaturation) and hydroxyl groups in a molecule offers a rich playground for synthetic chemists. These functionalities are key to building molecular complexity and introducing diversity into synthetic libraries.

Polyunsaturation: The double and triple bonds in polyunsaturated chains are susceptible to a variety of addition and cycloaddition reactions. They are also key components in powerful carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, for example, can facilitate tandem intramolecular oxypalladation followed by Heck-type coupling between 2-alkynylphenols and activated alkenes to create complex heterocyclic derivatives. acs.org The controlled partial or full reduction of alkynes to cis- or trans-alkenes, or to alkanes, is a fundamental tool for achieving specific stereochemistries in a target molecule. csic.es

Hydroxyl Functionality: The hydroxyl group is one of the most versatile functional groups in organic synthesis. It can act as a nucleophile, a proton donor, or be converted into a good leaving group (e.g., tosylate) to facilitate substitution reactions. researchgate.net The introduction of hydroxyl functionality into long-chain molecules can be achieved through various methods, including the epoxidation of double bonds followed by ring-opening. google.com This process can be catalyzed by acids and can use nucleophiles like water or alcohols to yield diols or alkoxy alcohols, respectively. google.com

The strategic placement of hydroxyl groups can influence the molecule's physical properties, such as polarity and hydrophilicity, which is crucial for biological interactions. mdpi.com In polymer chemistry, hydroxyl-functionalized molecules, like those derived from vegetable oils, are used as polyols in the synthesis of polyurethanes. researchgate.net The number average hydroxyl functionality is a critical parameter that determines the properties of the resulting polymer. google.com

Contextualization within Natural Product and Lipid Analog Chemistry

Many naturally occurring bioactive molecules are long-chain lipids containing various functional groups. Polyacetylenes, a class of natural products characterized by one or more carbon-carbon triple bonds, are derived from fatty acid precursors and exhibit a wide range of biological activities, including antitumor and antimicrobial properties. researchgate.netnih.gov Alkenyl-alkynyl alcohols like 17-octadecen-14-yn-1-ol are structurally related to these polyacetylene lipids and can be considered important synthetic precursors or analogs. researchgate.net For example, a chiral alkenyl acetylenic alcohol serves as a key terminus in the structure of isofulvinol, a long-chain polyacetylene isolated from marine sponges. researchgate.net

In the realm of lipid chemistry, the amphiphilic nature of long-chain alcohols—having a polar hydroxyl head and a nonpolar hydrocarbon tail—is fundamental to the structure of cell membranes. csic.es Synthetic lipid analogs are designed to mimic natural fatty acids and are used as probes to study the complex environment of lipid bilayers. csic.es By incorporating fluorophores into these lipid-like structures, researchers can investigate membrane dynamics, structure, and lipid-protein interactions with minimal perturbation. csic.es The synthesis of these probes often involves long-chain alcohols with specific unsaturation patterns. csic.es

The study of polyunsaturated fatty acids (PUFAs) and their metabolism is another area where these structures are relevant. Lipid peroxidation, a process involving the oxidative degradation of lipids, generates a variety of reactive aldehyde species and is implicated in numerous disease processes. nih.gov Understanding the chemical behavior of unsaturated lipids, including those with both double and triple bonds, is crucial for elucidating these biological pathways.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18202-28-3 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

octadec-17-en-14-yn-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,19H,1,3,6-18H2 |

InChI Key |

GFIMPQUXRWWOQN-UHFFFAOYSA-N |

SMILES |

C=CCC#CCCCCCCCCCCCCCO |

Canonical SMILES |

C=CCC#CCCCCCCCCCCCCCO |

Other CAS No. |

18202-28-3 |

Synonyms |

17-Octadecen-14-yn-1-ol |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Analysis of 17 Octadecen 14 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like 17-Octadecen-14-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of its complex structure, including the stereochemistry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in the molecule. The protons adjacent to the hydroxyl group (H-1) are typically deshielded and appear in the range of 3.3-4.0 ppm. openochem.org The vinyl protons (H-17 and H-18) exhibit characteristic chemical shifts in the range of 4.6-5.7 ppm. pdx.edu The coupling constant between these vinylic protons is diagnostic of the double bond geometry. A larger coupling constant (typically 11-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (6-14 Hz) suggests a cis configuration. libretexts.org Protons adjacent to the triple bond (propargylic protons) and the double bond (allylic protons) would also show characteristic shifts. The long aliphatic chain protons would appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon bearing the hydroxyl group (C-1) is deshielded and typically resonates in the 50-80 ppm range. openochem.org The sp² hybridized carbons of the double bond (C-17 and C-18) appear in the downfield region, generally between 100 and 160 ppm. usp.br The sp hybridized carbons of the alkyne function (C-14 and C-15) are found in a characteristic range of 70-110 ppm. oregonstate.edu The remaining aliphatic carbons of the long chain would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.6 (t) | ~62 |

| 2 | ~1.5 (p) | ~32 |

| 3-12 | 1.2-1.4 (m) | 25-30 |

| 13 | ~2.1 (m) | ~28 |

| 14 | - | ~80 |

| 15 | - | ~82 |

| 16 | ~2.2 (m) | ~19 |

| 17 | ~5.4 (dt) | ~114 |

| 18 | ~5.8 (dt) | ~139 |

(Note: Predicted values are based on typical ranges for similar functional groups. t = triplet, p = pentet, m = multiplet, dt = doublet of triplets)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways under ionization.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₈H₃₀O), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. For long-chain alcohols, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org The presence of the double and triple bonds will also influence the fragmentation, leading to characteristic losses of hydrocarbon fragments. Analysis of these fragments helps to confirm the positions of the unsaturations and the hydroxyl group.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Key Fragments and Neutral Losses |

| [M]+ | C₁₈H₃₀O | 262.2297 | 262.2295 | Molecular Ion |

| [M-H₂O]+ | C₁₈H₂₈ | 244.2191 | 244.2189 | Loss of water |

| [C₃H₅]+ | C₃H₅ | 41.0391 | 41.0389 | Allylic cleavage |

| [C₄H₅]+ | C₄H₅ | 53.0391 | 53.0388 | Propargylic cleavage |

| [CH₂OH]+ | CH₃O | 31.0184 | 31.0182 | Alpha-cleavage |

(Note: Observed m/z values are hypothetical and represent typical high-resolution data.)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insights into its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic chain and the sp² and sp hybridized carbons would appear just below and above 3000 cm⁻¹, respectively. The C=C double bond stretching vibration is expected to produce a peak in the range of 1640-1680 cm⁻¹. pressbooks.pub The C≡C triple bond stretch would give a sharp, and typically weak, absorption in the 2100-2260 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C and C≡C stretching vibrations, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the unsaturated portions of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Weak | Stretching |

| C-H (sp³) | 2850-2960 | 2850-2960 | Stretching |

| C-H (sp²) | 3000-3100 | 3000-3100 | Stretching |

| C≡C | 2100-2260 (weak) | 2100-2260 (strong) | Stretching |

| C=C | 1640-1680 | 1640-1680 (strong) | Stretching |

| C-O | 1000-1260 | Weak | Stretching |

Computational Chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations for Reactivity and Conformation

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and conformational landscape of this compound.

Density Functional Theory (DFT): DFT calculations can be used to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm structural assignments. DFT can also be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Molecular Dynamics (MD) Simulations: Due to the flexibility of the long aliphatic chain, this compound can adopt a multitude of conformations in solution. MD simulations can be employed to explore the conformational space of the molecule over time. researchgate.net These simulations provide a dynamic picture of the molecule's behavior and can help to identify the most stable conformations and understand how the different functional groups interact with each other and with a solvent.

Applications of 17 Octadecen 14 Yn 1 Ol in Advanced Materials Science

Polymer Chemistry: Monomer Design and Synthesis of Functional Polymeric Materials

There is currently no available research detailing the use of 17-Octadecen-14-yn-1-ol as a monomer in polymer chemistry. In principle, the hydroxyl group could be used to initiate ring-opening polymerization or to be converted into other functional groups suitable for polymerization, such as an acrylate (B77674) or a styrenic moiety. The unsaturation in the chain (both the double and triple bond) could potentially be utilized for polymerization reactions, such as metathesis polymerization or as cross-linking sites in the resulting polymer. However, no studies have been published that demonstrate these specific applications for this compound.

Surface Chemistry: Self-Assembled Monolayers (SAMs) Formation and Characterization

The formation of self-assembled monolayers (SAMs) typically requires a head group that can bind to a specific substrate, a spacer chain, and a terminal functional group. While this compound possesses a long hydrocarbon chain that could act as a spacer, its terminal hydroxyl group is not the most common head group for forming robust SAMs on typical substrates like gold or silicon. Thiols, silanes, or phosphonates are more commonly employed for this purpose. Although the alkyne group could potentially be used for "click" chemistry reactions to attach the molecule to a functionalized surface, there is no published research demonstrating the formation and characterization of SAMs from this compound.

No research data is available on the fabrication and structural integrity of thin films based on this compound.

Without the successful formation of a SAM from this compound, there are no studies on the modification of such a monolayer to tailor surface wettability and frictional properties.

There is no literature available on the exploration of this compound-based SAMs as interface modifiers for selective processes.

Integration into Functional Coatings and Composite Materials

The potential for integrating this compound into functional coatings and composite materials exists due to its reactive functional groups. For instance, the hydroxyl group could react with isocyanates to form polyurethanes, or the double and triple bonds could participate in cross-linking reactions to enhance the mechanical properties of a coating or a composite matrix. However, there are no specific research articles or patents that describe the incorporation of this compound into such materials.

Future Research Directions and Emerging Opportunities for 17 Octadecen 14 Yn 1 Ol

Advancements in Sustainable and Atom-Economical Synthetic Routes

The development of green and efficient synthetic methodologies for 17-Octadecen-14-YN-1-OL is a primary research focus. Future advancements are anticipated in the following areas:

Biocatalysis: Utilizing enzymes such as lipases and desaturases could offer a highly selective and environmentally benign route to this compound, minimizing the need for protecting groups and harsh reagents.

Metabolic Engineering: Genetically modifying microorganisms to produce this compound or its precursors from renewable feedstocks presents a promising avenue for sustainable, large-scale production.

Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability while minimizing waste generation. The development of a continuous process for the synthesis of this compound would be a significant step towards its industrial viability.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme stability and cost, low product yield |

| Metabolic Engineering | Use of renewable feedstocks, potential for high yields | Complexity of metabolic pathways, strain optimization |

| Flow Chemistry | Improved safety and scalability, precise process control | High initial investment, catalyst deactivation |

Exploration of Untapped Reactivity Profiles and Novel Catalytic Systems

The conjugated enyne moiety in this compound offers a rich playground for chemical transformations. Future research will likely focus on:

Selective Hydrogenation: Developing catalytic systems that can selectively reduce the alkyne or alkene functionality will be crucial for creating a diverse range of derivatives with tailored properties.

Metathesis Reactions: Enyne metathesis could be employed to synthesize complex macrocycles and polymers from this compound, opening doors to novel materials.

Click Chemistry: The terminal alkyne could potentially be utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions for applications in bioconjugation and materials science.

Frontiers in Biomaterials and Nanomaterials Applications

The amphiphilic nature of this compound, with its long hydrophobic carbon chain and hydrophilic alcohol group, makes it an attractive building block for self-assembling systems.

Drug Delivery: Vesicles and micelles formed from this compound or its derivatives could serve as nanocarriers for targeted drug delivery. The unsaturation in the chain could also be used for further functionalization.

Smart Gels and Coatings: Polymerization of this compound could lead to the formation of responsive hydrogels or coatings with tunable properties, finding applications in sensors and biomedical devices.

Organic Electronics: The conjugated system within the molecule suggests potential for use in the development of novel organic semiconductors and conductive polymers.

| Potential Application | Key Feature of this compound | Anticipated Outcome |

| Drug Delivery | Amphiphilicity, functionalizable unsaturation | Enhanced drug solubility and targeted release |

| Smart Gels | Polymerizable functional groups | Materials with tunable mechanical and chemical properties |

| Organic Electronics | Conjugated enyne system | Development of novel semiconducting materials |

Integrated Omics Approaches to Elucidate Potential Biological Roles

Investigating the biological activity of this compound is a critical area for future research. A multi-omics approach will be instrumental in uncovering its potential physiological functions.

Lipidomics: Advanced mass spectrometry-based lipidomics can be used to identify and quantify this compound and its metabolites in biological systems, shedding light on its metabolic fate.

Transcriptomics and Proteomics: Studying changes in gene and protein expression in response to this compound can help to identify the cellular pathways and signaling cascades it may modulate.

Role in Sustainable Chemical Production and Bio-Refinery Concepts

As the chemical industry shifts towards a more sustainable and circular economy, this compound could emerge as a key platform chemical derived from renewable resources.

Bio-based Polymers: The molecule can serve as a monomer for the synthesis of a variety of bio-based polymers, including polyesters and polyurethanes, reducing the reliance on petrochemical feedstocks.

Specialty Chemicals: The unique functionality of this compound makes it a valuable precursor for the synthesis of high-value specialty chemicals such as flavors, fragrances, and pheromones.

Integrated Biorefineries: The production of this compound could be integrated into a biorefinery concept, where biomass is converted into a range of value-added products, contributing to a more sustainable industrial ecosystem.

Q & A

Q. How to design multi-omics studies to explore systemic effects of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells (FDR <0.1, fold-change ≥2).

- Metabolomics : LC-HRMS with pathway enrichment (KEGG, Reactome) .

- Integration : Use weighted gene co-expression networks (WGCNA) to link gene clusters with metabolite shifts .

Methodological Best Practices

- Reproducibility : Document all protocols in supplemental materials, including raw data and instrument settings (e.g., NMR pulse sequences) .

- Ethical compliance : Obtain IRB approval for bioactivity studies involving human-derived cells .

- Data sharing : Deposit crystallographic data in CCDC and spectral data in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.